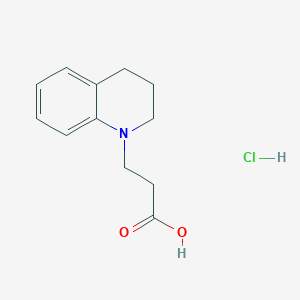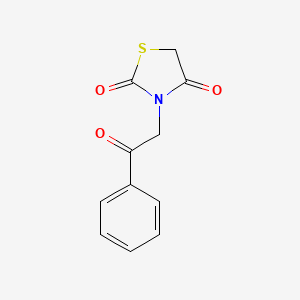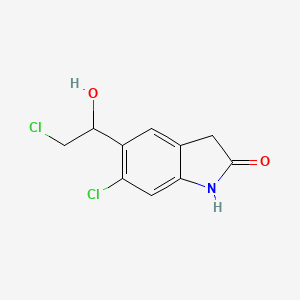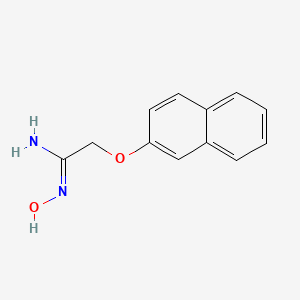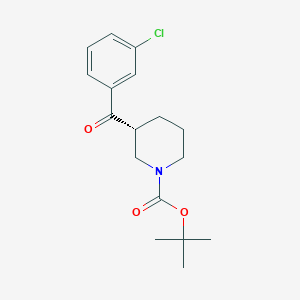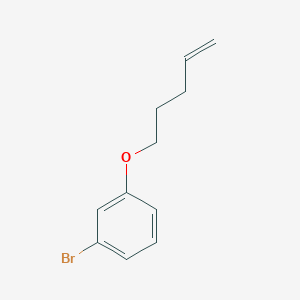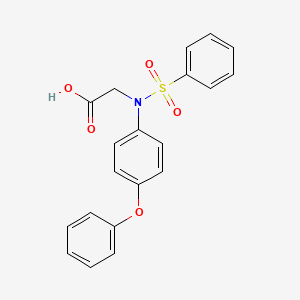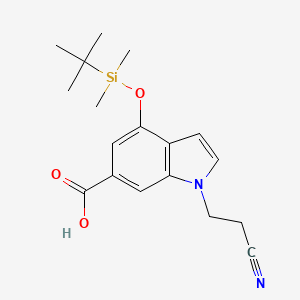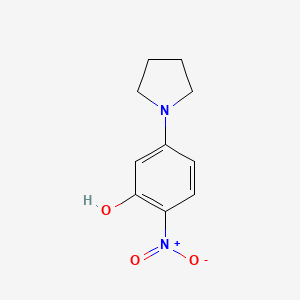
2-Nitro-5-(pyrrolidin-1-yl)phenol
Overview
Description
“2-Nitro-5-(pyrrolidin-1-yl)phenol” is a biologically important alkylaminophenol compound . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
This compound is synthesized by the Petasis reaction . The synthetic strategies used can be categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “2-Nitro-5-(pyrrolidin-1-yl)phenol” is characterized by a five-membered pyrrolidine ring . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Nitro-5-(pyrrolidin-1-yl)phenol” are primarily based on the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Nitro-5-(pyrrolidin-1-yl)phenol” are determined by its molecular structure. The molecule’s properties, such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .Scientific Research Applications
Chromogenic Receptors for Ion Detection
2-Nitro-5-(pyrrolidin-1-yl)phenol derivatives have been used in the development of chromogenic receptors. For example, a related compound, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, serves as a dual signalling chromogenic receptor for specific ions like F-/AcO- and Al3+. This application is significant in creating reversible paper strips for detecting ions, demonstrating potential in environmental monitoring and industrial processes (Bhattacharyya et al., 2017).
Redox Activity in Iron Complexes
Research involving nitro-phenol derivatives, closely related to 2-Nitro-5-(pyrrolidin-1-yl)phenol, has explored their influence on the redox activity of neutral binuclear nitrosyl iron complexes. These studies contribute to our understanding of the electrochemical properties of these complexes, which could have implications in fields like catalysis and material science (Sanina et al., 2014).
Organic Synthesis and Catalysis
2-Nitro-5-(pyrrolidin-1-yl)phenol related compounds have been utilized in organic synthesis, particularly in asymmetric organocatalysis. For instance, 5-Pyrrolidin-2-yltetrazole, a similar compound, has been used as a versatile organocatalyst in the conjugate addition of nitroalkanes to enones. This research highlights the potential of such compounds in facilitating efficient and selective chemical reactions, which is crucial in pharmaceutical and chemical manufacturing (Mitchell et al., 2006).
Corrosion Inhibition
Derivatives of 2-Nitro-5-(pyrrolidin-1-yl)phenol have been investigated as corrosion inhibitors. Schiff’s bases derived from similar compounds have shown effectiveness in protecting metals like steel in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is vital (Ansari et al., 2014).
Photophysical Studies
Compounds related to 2-Nitro-5-(pyrrolidin-1-yl)phenol have been used in photophysical studies, such as exploring the luminescent properties of certain metal complexes. These studies provide insights into the design of materials for applications in optics and photonics (Gao et al., 2014).
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
The future directions for “2-Nitro-5-(pyrrolidin-1-yl)phenol” could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the discovery of new compounds having the antiproliferative action against cancer cells is very important .
properties
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10-7-8(11-5-1-2-6-11)3-4-9(10)12(14)15/h3-4,7,13H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZQORUXOZNOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(pyrrolidin-1-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




